4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15297105
InChI: InChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
SMILES:
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74 g/mol

4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

CAS No.:

Cat. No.: VC15297105

Molecular Formula: C16H12ClN3O3

Molecular Weight: 329.74 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide -

Specification

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74 g/mol
IUPAC Name 4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Standard InChI InChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
Standard InChI Key PNBSFTNOQWZMAL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl

Introduction

4-Chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound belonging to the class of benzamides and oxadiazoles. This compound combines a chlorobenzamide moiety with a 1,2,5-oxadiazole ring substituted by a methoxyphenyl group. Such structural features make it a candidate for various biological and pharmacological applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring: The oxadiazole nucleus can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

  • Coupling with Benzamide: The oxadiazole intermediate is then coupled with 4-chlorobenzoyl chloride under basic conditions to form the final product.

This reaction pathway ensures high yields and purity when optimized with suitable catalysts or reaction conditions.

Biological Significance

Compounds containing oxadiazole rings are widely studied for their diverse biological activities. The specific structure of 4-Chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide suggests potential applications in:

  • Anticancer Activity: Oxadiazoles have been reported to inhibit tubulin polymerization in cancer cells .

  • Antimicrobial Properties: The combination of benzamide and oxadiazole moieties may enhance antibacterial or antifungal activity .

  • Molecular Docking Studies: Computational docking has shown that similar compounds bind effectively to active sites in enzymes or receptors critical for disease pathways .

Analytical Characterization

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm structural integrity.

  • Infrared Spectroscopy (IR): For identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

  • Mass Spectrometry (MS): For molecular weight verification.

  • X-ray Crystallography: For detailed structural elucidation.

Pharmacological Potential

The presence of the oxadiazole ring imparts unique pharmacokinetic properties such as:

  • Improved metabolic stability.

  • Enhanced binding affinity to biological targets.

  • Reduced off-target toxicity compared to conventional benzamides.

Data Table

PropertyValue/Observation
Molecular FormulaC15H11ClN2O3
Molecular Weight~302.71 g/mol
Key Functional GroupsBenzamide (-CONH), Oxadiazole (-CNO), Methoxy
Anticancer PotentialTubulin polymerization inhibition
Antimicrobial ActivityModerate to high against Gram-positive strains
Analytical TechniquesNMR, IR, MS

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